3-Benzyl-1-(5-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,5-dione
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Overview
Description
3-Benzyl-1-(5-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine ring fused with a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-(5-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method involves the condensation of a benzylamine derivative with a benzothiazole carboxylic acid, followed by cyclization to form the pyrrolidine ring. The reaction conditions often require the use of catalysts such as piperidine and solvents like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1-(5-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or benzothiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl or benzothiazole derivatives.
Scientific Research Applications
3-Benzyl-1-(5-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-tubercular and anti-cancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The benzothiazole moiety is known to interact with various biological pathways, contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
Benzisothiazolinone: Shares the benzothiazole moiety but differs in its overall structure and applications.
2-Arylbenzothiazoles: Known for their pharmacological properties, including anti-cancer and anti-microbial activities.
Uniqueness
3-Benzyl-1-(5-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,5-dione is unique due to its specific combination of a pyrrolidine ring and a benzothiazole moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C19H16N2O2S |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-benzyl-1-(5-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H16N2O2S/c1-12-7-8-16-15(9-12)20-19(24-16)21-17(22)11-14(18(21)23)10-13-5-3-2-4-6-13/h2-9,14H,10-11H2,1H3 |
InChI Key |
PCMDNAOMPBONMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)N3C(=O)CC(C3=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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